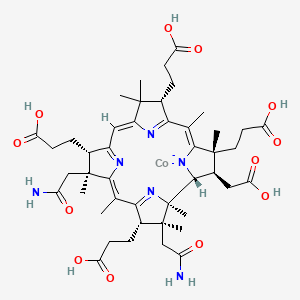
cob(I)yrinic acid a,c diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cob(I)yrinic acid a,c diamide is a cobyrinic acid a,c diamide. It has a role as a mouse metabolite. It is a conjugate acid of a cob(I)yrinate a,c diamide(5-).
Applications De Recherche Scientifique
Enzymatic Activity and Biosynthesis
- Enzyme Characterization : Cob(I)yrinic acid a,c-diamide plays a role in the activity of various enzymes. For instance, an enzyme exhibiting cob(II)yrinic acid a,c-diamide reductase activity was purified from Pseudomonas denitrificans, involved in cobalamin biosynthesis, reducing Co(II)-corrinoids to the Co(I) state (Blanche et al., 1992).
- Cobaltochelatase and Cobalamin Biosynthesis : Cobaltochelatase, an enzyme catalyzing cobalt insertion in hydrogenobyrinic acid a,c-diamide during coenzyme B12 biosynthesis, was studied. This complex enzyme, significant in B12 biosynthesis, was observed to form cob(II)yrinic acid a,c-diamide as a reaction product (Debussche et al., 1992).
Genetic Studies
- Genetic Analysis of Cob Genes : A DNA fragment from Pseudomonas denitrificans, containing cob genes, was sequenced revealing structural genes for enzymes involved in cobyrinic acid a,c-diamide synthesis (Crouzet et al., 1990).
Catalysis and Synthesis
- Characterization of Synthase : Cobyrinic acid a,c-diamide synthase, catalyzing the conversion of cobyrinic acid to its a,c-diamide form, was studied, providing insights into enzymatic mechanisms and substrate preferences (Debussche et al., 1990).
- Synthetase Mechanism : The mechanism of cobyrinic acid a,c-diamide synthetase was explored, highlighting its role in vitamin B12 biosynthesis and its enzymatic kinetics (Fresquet et al., 2004).
Biotechnological Applications
- Genetic Engineering for Cobalamin Production : Genetically engineered Escherichia coli for the production of cobyrinic acid a,c-diamide was reported, indicating its potential in biotechnological applications (Roessner et al., 2005).
Electrode Immobilization
- Electrode Immobilization : Research on the immobilization of cob(III)yrinic acid derivatives on electrode surfaces suggests potential applications in electrocatalysis and sensor development (Abrantes et al., 2010).
Amidation Reactions
- Biosynthesis of Vitamin B12 : The role of cob(I)yrinic acid a,c-diamide in vitamin B12 biosynthesis was demonstrated through the study of the enzyme catalyzing its sequential amidation (Blanche et al., 1991).
Chemical Behavior and Derivatives
- Study of Chemical Derivatives : The chemical behavior of cob(III)yrinic acid derivatives was explored in preparative experiments, contributing to the understanding of its properties and potential applications (Inhoffen et al., 1976).
Propriétés
Nom du produit |
cob(I)yrinic acid a,c diamide |
|---|---|
Formule moléculaire |
C45H61CoN6O12- |
Poids moléculaire |
936.9 g/mol |
Nom IUPAC |
3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt |
InChI |
InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |
Clé InChI |
RIOREOKPRNNJQD-OKJGWHJPSA-M |
SMILES isomérique |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co] |
SMILES canonique |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



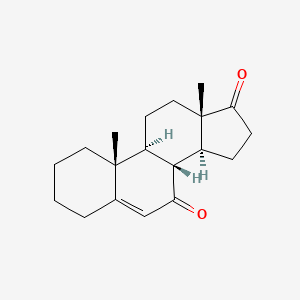

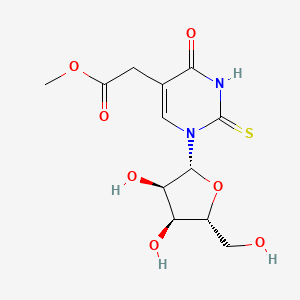
![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide;methanesulfonic acid](/img/structure/B1256270.png)

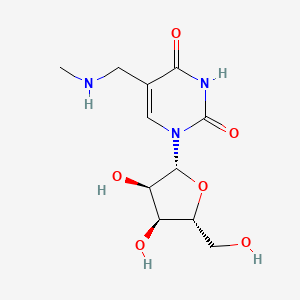
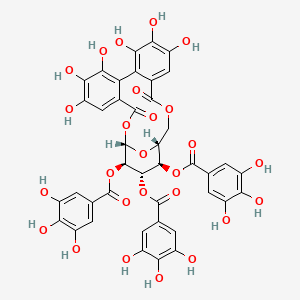




![(19R)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B1256286.png)

![N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester](/img/structure/B1256289.png)